tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
CAS No.: 1429217-52-6
Cat. No.: VC4242793
Molecular Formula: C10H17N5O2
Molecular Weight: 239.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429217-52-6 |
|---|---|
| Molecular Formula | C10H17N5O2 |
| Molecular Weight | 239.279 |
| IUPAC Name | tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |
| Standard InChI Key | LKNHIVYLRYTAFN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N |
Introduction
Synthesis Pathways
The synthesis of compounds containing azetidine and triazole rings typically involves several steps:
-
Starting Materials: Common starting materials include azetidine derivatives and triazole precursors.
-
Reaction Conditions: Reactions often occur in anhydrous solvents like THF, with bases such as potassium tert-butoxide facilitating key steps .
-
Purification: Products are usually purified through extraction and drying processes.
Potential Applications
Compounds with similar structures to tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate may have applications in pharmaceuticals or as intermediates in organic synthesis. Their unique ring systems can provide valuable insights into biological activity and chemical reactivity.
Research Findings and Data
While specific data on tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is limited, research on similar compounds highlights the importance of understanding their chemical properties and synthesis pathways.
Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume